4-Chloro-3-fluoro-2-pyrrolidin-2-ylpyridine;dihydrochloride
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Overview
Description
The compound “4-Chloro-3-fluoro-2-pyrrolidin-2-ylpyridine;dihydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The pyridine ring is substituted with a chlorine atom at the 4th position and a fluorine atom at the 3rd position . The pyrrolidine ring is attached to the 2nd position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy, X-ray crystallography, and computational methods . The presence of the pyrrolidine and pyridine rings, along with the chlorine and fluorine substituents, would give this molecule unique structural properties .Scientific Research Applications
1. Synthesis and Reactivity Study
Research demonstrates the synthesis and comprehensive characterization of similar compounds, highlighting their potential in the synthesis of novel heterocyclic molecules. For example, a study focused on the synthesis, characterization, and reactivity of a closely related compound, revealing its utility in the development of new molecules with potential applications in non-linear optics and as anti-cancer drugs due to its ability to form stable complexes with biological targets (Murthy et al., 2017).
2. Fluorination Techniques
Research into the fluorination of pyrroles, a process relevant to the synthesis of various pharmacologically active compounds, showcases the methodologies for introducing fluorine atoms into heterocyclic frameworks. This has implications for the synthesis of fluorinated analogues of biologically active molecules (Troegel & Lindel, 2012).
3. Anion Receptor Chemistry
The synthesis of fluorinated heterocycles demonstrates their application as neutral anion receptors, which have augmented affinities and selectivities for anions. This research points to potential applications in sensor technology and the development of diagnostic tools (Anzenbacher et al., 2000).
4. Molecular Docking and Drug Design
Studies involving docking and quantitative structure-activity relationship (QSAR) analyses of fluorinated compounds similar to the one have shown their potential as kinase inhibitors, highlighting the role of such compounds in the design and development of new therapeutic agents (Caballero et al., 2011).
5. Synthesis of Fluorinated Heterocycles
The development of methods for the synthesis of fluorinated heterocycles is crucial for medicinal chemistry, as these compounds often exhibit enhanced biological activity and stability. Research in this area lays the groundwork for the creation of new drugs and materials (Zhou et al., 2018).
Future Directions
The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. For example, it could be interesting to explore its potential use as a pharmaceutical, given the known biological activities of pyrrolidine and fluoropyridine derivatives . Additionally, studies could be conducted to optimize its synthesis and to better understand its physical and chemical properties.
Properties
IUPAC Name |
4-chloro-3-fluoro-2-pyrrolidin-2-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2.2ClH/c10-6-3-5-13-9(8(6)11)7-2-1-4-12-7;;/h3,5,7,12H,1-2,4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBGVSVLEYVYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=C2F)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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